![molecular formula C20H27NO3 B4721654 N-benzyl-2-[2-(3-ethoxyphenoxy)ethoxy]-N-methylethanamine](/img/structure/B4721654.png)
N-benzyl-2-[2-(3-ethoxyphenoxy)ethoxy]-N-methylethanamine
Übersicht
Beschreibung
N-benzyl-2-[2-(3-ethoxyphenoxy)ethoxy]-N-methylethanamine is a chemical compound that belongs to the family of beta-adrenergic agonists. It is commonly known as BRL37344 and is used in scientific research for its ability to stimulate beta-adrenergic receptors.
Wirkmechanismus
BRL37344 acts as a selective agonist for the beta-3 adrenergic receptor, which is found primarily in adipose tissue and the urinary bladder. Activation of the beta-3 adrenergic receptor leads to increased lipolysis, thermogenesis, and relaxation of smooth muscle. BRL37344 has been shown to increase energy expenditure and improve insulin sensitivity in animal models.
Biochemical and Physiological Effects:
BRL37344 has a number of biochemical and physiological effects that make it a useful tool for scientific research. It has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to increased energy expenditure and weight loss. BRL37344 also has a relaxing effect on smooth muscle, which can be useful in the treatment of urinary incontinence. Additionally, BRL37344 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BRL37344 in lab experiments is its selectivity for the beta-3 adrenergic receptor. This allows for specific activation of this receptor without affecting other adrenergic receptors. BRL37344 is also relatively stable and can be stored for long periods of time. However, one limitation of using BRL37344 is that it can be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of future directions for research involving BRL37344. One area of interest is the potential therapeutic applications of BRL37344 in the treatment of obesity, diabetes, and other metabolic disorders. BRL37344 has also been shown to have potential in the treatment of urinary incontinence. Additionally, further research is needed to fully understand the mechanism of action of BRL37344 and its effects on the beta-adrenergic receptor system.
In conclusion, BRL37344 is a useful tool for scientific research due to its selective activation of the beta-3 adrenergic receptor. It has a number of potential therapeutic applications and has been shown to have biochemical and physiological effects that make it a valuable tool for studying the beta-adrenergic receptor system. Further research is needed to fully understand the potential of BRL37344 in the treatment of various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
BRL37344 is commonly used in scientific research to study the beta-adrenergic receptor system. It is a selective agonist for the beta-3 adrenergic receptor and has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. BRL37344 has also been used to study the effects of beta-adrenergic receptor activation on cardiac function, smooth muscle relaxation, and insulin secretion.
Eigenschaften
IUPAC Name |
N-benzyl-2-[2-(3-ethoxyphenoxy)ethoxy]-N-methylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-3-23-19-10-7-11-20(16-19)24-15-14-22-13-12-21(2)17-18-8-5-4-6-9-18/h4-11,16H,3,12-15,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWSWSFLRILSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCN(C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.